molecular formula C11H12ClNS B1292568 6-(Tert-butyl)-2-chlorobenzo[d]thiazole CAS No. 898748-35-1

6-(Tert-butyl)-2-chlorobenzo[d]thiazole

Cat. No. B1292568
M. Wt: 225.74 g/mol
InChI Key: YGEKCUAQGKBCAJ-UHFFFAOYSA-N
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Description

The compound "6-(Tert-butyl)-2-chlorobenzo[d]thiazole" is a chemical structure that is part of a broader class of compounds known as thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a ring structure. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of various precursors under specific conditions to form the desired heterocyclic ring. For instance, the synthesis of a related compound, 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride, was achieved by reacting 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was performed using different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can strongly interact with other functional groups attached to it. For example, the tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring, with a distorted arrangement around the sulfur atom . The crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride reveals a twisted boat conformation of the thiazine ring system and the presence of hydrogen bonds in the crystal .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including substitution reactions. For example, the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene involves an ipso-substitution of the tert-butyl group, predominantly yielding a product with a benzo[e]-1,2-oxaphosphorinine structure . This indicates the reactivity of the tert-butyl group in certain positions relative to other functional groups in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystallographic data of these compounds, such as cell parameters and space group, provide insights into their solid-state properties . The presence of hydrogen bonds and the conformation of the rings can affect the melting points, solubility, and other physical properties. The chemical reactivity, including the ability to form hydrogen bonds and undergo substitution reactions, is also a key aspect of their chemical properties .

Scientific Research Applications

White Organic Light Emitting Diode Development

The compound 6-(Tert-butyl)-2-chlorobenzo[d]thiazole and its derivatives have been utilized in the development of White Organic Light Emitting Diodes (WOLEDs). A study by Zhang et al. (2016) explored compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their ability to undergo reversible excited-state intramolecular proton transfer. This mechanism led to tunable emission from blue to yellow, culminating in white-light luminescence, essential for WOLED applications (Zhang et al., 2016).

Antitumor Activity

A 2010 study synthesized a derivative of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole, exhibiting promising antitumor properties. The compound showed significant inhibitory effects against various cancer cell lines, highlighting its potential in cancer treatment (Hu et al., 2010).

Anti-inflammatory and Analgesic Activities

Research by Isomura et al. (1983, 1984) explored derivatives of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole for anti-inflammatory and analgesic activities. These studies found that some compounds demonstrated potent effects in various models of inflammation and pain, suggesting their potential in developing new therapeutic agents for these conditions (Isomura et al., 1983), (Isomura et al., 1984).

Photosynthetic Electron Transport Inhibition

The compound and its derivatives have been investigated for their ability to inhibit photosynthetic electron transport. A study by Vicentini et al. (2005) synthesized pyrazole derivatives incorporating 6-(Tert-butyl)-2-chlorobenzo[d]thiazole, which showed inhibitory properties, suggesting potential applications in herbicide development (Vicentini et al., 2005).

Crystal Structure Studies

Studies have also focused on the crystal structure of derivatives of 6-(Tert-butyl)-2-chlorobenzo[d]thiazole. For example, Lynch and Mcclenaghan (2004) analyzed the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, providing insights into its molecular interactions and arrangement, which is crucial for understanding its chemical properties and potential applications (Lynch & Mcclenaghan, 2004).

Safety And Hazards

The safety data sheet for a related compound, tert-butylbenzene, indicates that it is a flammable liquid and vapor, and it causes skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Thiazole derivatives have been the focus of recent research due to their diverse biological activities . Future research may focus on the development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

6-tert-butyl-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNS/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEKCUAQGKBCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646598
Record name 6-tert-Butyl-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butyl-2-chloro-1,3-benzothiazole

CAS RN

898748-35-1
Record name 6-tert-Butyl-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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